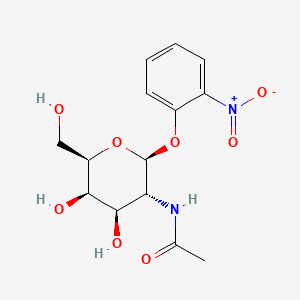

2-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, also known as 2-Nitrophenyl-N-acetyl-beta-D-glucosaminide, is a C-nitro compound and a N-acetyl-beta-D-glucosaminide . It has a role as a chromogenic compound .

Synthesis Analysis

The synthesis of this compound involves the reaction of a wide variety of alcohols with a reactive, readily prepared furanosyl oxazoline under acidic conditions . This affords the corresponding β-D-glucopyranosides in good to high yields . Primary alcohols gave only β-D-glucopyranosides . A mechanism is proposed for this transformation .Molecular Structure Analysis

The molecular formula of 2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is C14H18N2O8 . Its molecular weight is 342.30 g/mol . The InChI and SMILES strings provide a textual representation of the compound’s structure .Chemical Reactions Analysis

The reaction of a wide variety of alcohols with a reactive, readily prepared furanosyl oxazoline under acidic conditions affords the corresponding β-D-glucopyranosides in good to high yields . Primary alcohols gave only β-D-glucopyranosides . A mechanism is proposed for this transformation .Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of 2-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranose Applications

2-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranose is a compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different scientific fields.

Enzyme Substrate for Glycosidase Activity Studies: This compound serves as a substrate for various glycosidases, enzymes that hydrolyze the glycosidic bond between carbohydrates. By studying the interaction between 2-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranose and glycosidases, researchers can gain insights into enzyme specificity and kinetics, which is crucial for understanding carbohydrate metabolism and developing enzyme-based therapies .

Marker in Glycoprotein Research: In glycoprotein research, this compound is used as a marker to track the presence and modification of glycoproteins. It helps in identifying glycoprotein enzymes that are potential biomarkers for diseases, thereby aiding in the diagnosis and prognosis of various conditions .

Probing Mechanisms of Lysosomal Storage Disorders: The aberrant glycosylation patterns associated with lysosomal storage disorders can be studied using this compound. It helps in understanding the underlying mechanisms of these disorders, which is vital for the development of targeted treatments .

Cancer Research: 2-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranose is used to investigate the altered glycosylation in cancer cells. This research can lead to the discovery of novel cancer therapies and improve the understanding of cancer progression and metastasis .

Drug Development: The compound’s interaction with various enzymes makes it a valuable tool in drug development. It can be used to screen for inhibitors or activators of glycosidases, which are potential therapeutic agents for treating metabolic disorders .

Biomarker Discovery: Researchers utilize this compound to discover new biomarkers for diseases. By studying its interaction with different biological molecules, it’s possible to identify unique patterns that signify the presence of specific diseases .

Study of Inflammatory Diseases: 2-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranose is used in the study of inflammatory diseases such as rheumatoid arthritis and Crohn’s disease. It aids in understanding the biochemical pathways involved in inflammation and helps in the search for anti-inflammatory compounds .

Glycosylation Pattern Analysis: This compound is instrumental in analyzing glycosylation patterns in various biological processes. Such analyses are essential for understanding cell signaling, protein folding, and immune responses .

Eigenschaften

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-nitrophenoxy)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-5-3-2-4-8(9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12+,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMQUEGJJUADKD-RKQHYHRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2S,3R,4R,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(2-nitrophenoxy)oxan-3-YL]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.